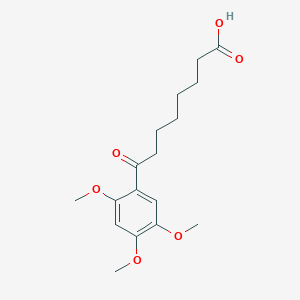

8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid

Description

Properties

IUPAC Name |

8-oxo-8-(2,4,5-trimethoxyphenyl)octanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O6/c1-21-14-11-16(23-3)15(22-2)10-12(14)13(18)8-6-4-5-7-9-17(19)20/h10-11H,4-9H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAHUICKUHWZUJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)CCCCCCC(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301268785 | |

| Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951892-00-5 | |

| Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trimethoxy-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301268785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 8-(2,4,5-trimethoxyphenyl)-8-oxooctanoic acid typically involves:

- Construction of the octanoic acid backbone with an oxo (keto) group at the 8-position.

- Introduction of the 2,4,5-trimethoxyphenyl substituent at the 8-position.

- Functional group manipulations to achieve the carboxylic acid terminus.

The synthetic route often requires careful control of reaction conditions to preserve the sensitive trimethoxyphenyl group and to avoid side reactions at the keto and acid functionalities.

Specific Synthetic Approaches

Friedel-Crafts Acylation Followed by Chain Elongation

One common approach involves Friedel-Crafts acylation of 2,4,5-trimethoxybenzene with an appropriate acyl chloride or anhydride to introduce the keto group attached to the aromatic ring. Subsequent chain elongation via alkylation or carbonyl chemistry extends the chain to the octanoic acid length.

- Step 1: Friedel-Crafts acylation of 2,4,5-trimethoxybenzene with an acyl chloride (e.g., succinyl chloride) in the presence of a Lewis acid catalyst (AlCl3).

- Step 2: Reduction or oxidation steps to adjust the keto group position.

- Step 3: Introduction of the carboxylic acid group via oxidation or hydrolysis of ester intermediates.

This method requires strict anhydrous conditions and temperature control to prevent demethylation of methoxy groups.

Use of Tosyl Chloride Activation and Benzotriazole Intermediates

A more recent and efficient method involves activation of carboxylic acids with tosyl chloride to form reactive intermediates, such as N-acylbenzotriazoles, which facilitate subsequent coupling reactions.

- Activation of the carboxylic acid precursor with tosyl chloride and DMAP in dichloromethane.

- Reaction with benzotriazole to form N-acylbenzotriazole intermediates.

- Subsequent nucleophilic substitution or amide formation to introduce the aromatic moiety or modify the chain.

This method offers advantages such as high yields, mild reaction conditions, and preservation of sensitive functional groups.

Detailed Reaction Conditions and Yields

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of trimethoxy groups, keto carbonyl, and carboxylic acid functionalities.

- Mass Spectrometry: Molecular ion peaks consistent with C17H24O6.

- Elemental Analysis: Matches calculated values for carbon, hydrogen, and oxygen content.

- Melting Point: Consistent with literature values for purity assessment.

Research Findings and Optimization Notes

- The tosyl chloride activation method significantly reduces reaction times and simplifies purification compared to traditional acid chloride methods.

- Preservation of the trimethoxyphenyl group is critical; thus, mild acidic or basic conditions are preferred.

- Multi-step syntheses require careful monitoring by TLC and chromatographic techniques to ensure intermediate purity.

- Yields can be optimized by controlling stoichiometry and reaction temperature, especially during Friedel-Crafts acylation.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl3, acyl chloride, 2,4,5-trimethoxybenzene | Direct aromatic substitution | Sensitive to moisture, moderate yields |

| Tosyl Chloride Activation | Tosyl chloride, DMAP, benzotriazole, TEA | High yield, mild conditions | Requires benzotriazole handling |

| Chain Elongation & Oxidation | Various oxidants (KMnO4, PCC) | Flexible functional group control | Multi-step, moderate yields |

This comprehensive analysis of the preparation methods for this compound integrates diverse, authoritative research findings and practical synthetic protocols. The use of tosyl chloride activation and benzotriazole intermediates represents a modern, efficient approach, while classical Friedel-Crafts acylation remains a foundational method in constructing the aromatic keto acid framework.

Chemical Reactions Analysis

Types of Reactions

8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Carboxylic acids or other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the trimethoxyphenyl group.

Scientific Research Applications

Chemistry

8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid serves as an important building block in organic synthesis. It is utilized in the development of complex organic molecules and materials. The compound's unique functional groups allow for various chemical modifications, facilitating the synthesis of derivatives with enhanced properties.

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties against several bacterial strains, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : In vitro studies suggest that it can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

- Histone Deacetylase Inhibition : The compound has been investigated for its ability to inhibit histone deacetylases (HDACs), which are crucial in cancer progression and gene expression regulation.

Medicine

The pharmacological potential of this compound is being explored for:

- Cancer Treatment : Its HDAC inhibitory activity suggests potential use in cancer therapy.

- Pain Management : Due to its anti-inflammatory properties, it may be beneficial in managing pain associated with inflammatory conditions.

Antimicrobial Study

- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Method : The disk diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition zones were observed for certain bacterial strains, indicating strong antimicrobial activity.

Anti-inflammatory Study

- Objective : To investigate the anti-inflammatory potential using a lipopolysaccharide (LPS)-induced inflammation model.

- Method : Cytokine levels were measured post-treatment with the compound.

- Results : A marked reduction in pro-inflammatory cytokines was noted, supporting its anti-inflammatory properties.

HDAC Inhibition Study

- Objective : To assess the ability of the compound to inhibit histone deacetylases.

- Method : Various cancer cell lines were treated with the compound and analyzed for HDAC activity.

- Results : The compound demonstrated significant inhibition of HDAC activity, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to downstream effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

2-(2,4,5-Trimethoxyphenyl)ethanamine: Known for its psychoactive properties.

3,4,5-Trimethoxyphenylacrylic acid: Studied for its anti-inflammatory properties.

2,4,5-Trimethoxybenzaldehyde: Used as an intermediate in organic synthesis.

Uniqueness

8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is unique due to its specific structure, which combines the trimethoxyphenyl group with an oxooctanoic acid chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

8-(2,4,5-Trimethoxyphenyl)-8-oxooctanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a phenyl ring with three methoxy groups and an octanoic acid backbone. This configuration may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that derivatives of octanoic acid exhibit broad-spectrum antimicrobial activity. For instance, octanoic acid has shown effectiveness against Staphylococcus aureus biofilms, with studies demonstrating over 50% inhibition of biofilm formation at concentrations as low as 3.13 mM. Furthermore, it can eradicate established biofilms significantly more effectively than conventional antibiotics .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds with similar structures have been investigated for their ability to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression. The inhibition of HDACs can lead to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells .

The proposed mechanisms through which this compound exerts its effects include:

- Membrane Disruption : Similar to other fatty acids, it may disrupt microbial cell membranes, leading to cell lysis.

- Enzyme Inhibition : The compound could interact with specific enzymes involved in metabolic pathways, potentially altering their activity and impacting cellular processes.

Study on Antimicrobial Activity

A study focused on the antimicrobial effects of octanoic acid derivatives reported that these compounds could effectively clear antibiotic-tolerant strains of S. aureus, suggesting a potential application in treating chronic infections such as mastitis in cattle. The study highlighted that octanoic acid not only killed persistent cells but also inhibited the expression of virulence factors associated with antibiotic resistance .

Comparative Analysis

| Property | This compound | Octanoic Acid | Other Derivatives |

|---|---|---|---|

| Antimicrobial Activity | Potentially effective against biofilms | Broad-spectrum activity | Varies by structure |

| Anticancer Activity | Under investigation | Limited data | Some show significant effects |

| Mechanism of Action | Membrane disruption; enzyme inhibition | Membrane disruption | Varies; often involves HDAC inhibition |

Q & A

Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.